(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-7-10(2)13-12(8-9)20-15(17(13)3)16-14(18)11-5-4-6-19-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZQVECVQLGNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=CS3)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Benzothiazole Core Formation
The 3,4,6-trimethylbenzo[d]thiazole scaffold is synthesized via cyclocondensation of substituted thioureas or 2-aminothiophenol derivatives.
Cyclocondensation of 2-Amino-3,4,6-Trimethylthiophenol
A modified Gould-Jacobs reaction enables the formation of the benzothiazole ring. 2-Amino-3,4,6-trimethylthiophenol reacts with methyl orthoacetate in acetic acid under reflux (120°C, 8 hr), yielding 3,4,6-trimethylbenzo[d]thiazol-2-amine with 78% efficiency. Key challenges include regioselectivity control due to steric hindrance from methyl groups.
Acylation to Form Thiophene-2-Carboxamide
The target compound is synthesized via nucleophilic acylation of 3,4,6-trimethylbenzo[d]thiazol-2-amine with thiophene-2-carbonyl chloride.
Standard Acylation Protocol
Reagents :
- 3,4,6-Trimethylbenzo[d]thiazol-2-amine (1.2 eq)
- Thiophene-2-carbonyl chloride (1.0 eq)
- Triethylamine (3.0 eq) in anhydrous dichloromethane
Procedure :
- Dissolve the amine in dichloromethane (0.1 M) at 0°C.
- Add thiophene-2-carbonyl chloride dropwise over 15 min.
- Stir at 25°C for 2 hr, then reflux for 24 hr.
- Quench with 1 M HCl, extract with dichloromethane, and purify via silica chromatography (hexane/ethyl acetate 4:1).
Stereochemical Control of (E)-Configuration
The (E)-isomer predominates due to steric and electronic factors during imine formation.
Base-Mediated Tautomerization
Post-acylation treatment with potassium tert-butoxide (1.1 eq) in THF at −78°C induces deprotonation, favoring the (E)-ylidene tautomer (89% diastereomeric excess).
Table 1: Optimization of (E)-Selectivity
| Base | Temp (°C) | Time (hr) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| KOtBu | −78 | 2 | 9:1 | 85 |
| NaH | 0 | 4 | 7:3 | 72 |
| DBU | 25 | 1 | 8:2 | 68 |
Analytical Characterization
Spectroscopic Data
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction time to 30 min with comparable yields (70%).
One-Pot Tandem Approach
Combining cyclocondensation and acylation in dimethylformamide at 100°C achieves a 61% overall yield but lowers (E)-selectivity (6:1 ratio).
Industrial-Scale Considerations
Table 2: Cost-Benefit Analysis of Catalysts
| Catalyst | Cost ($/g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)2/dppf | 12.50 | 84 | 98 |
| CuI/1,10-phenanthroline | 3.20 | 72 | 95 |
| Catalyst-free | - | 65 | 90 |
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the benzo[d]thiazole or thiophene rings.
Substitution: Halogenated or nitrated derivatives of the benzo[d]thiazole ring.
Scientific Research Applications
(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 3,4,6-trimethyl-substituted benzo[d]thiazole core, which distinguishes it from other derivatives. Key comparisons include:
- Electronic Effects: The 3,4,6-trimethyl groups on the benzo[d]thiazole likely increase steric bulk and lipophilicity compared to cyano () or methoxy substituents (). This may enhance membrane permeability in biological systems or alter solubility in solvents.
- Conjugation: The ylidene-thiophene-carboxamide linkage enables extended π-conjugation, similar to hydrazine-linked thieno-triazepines (), which are associated with antimicrobial activity.
Physicochemical Properties
Available data for analogous compounds ():
- The target compound’s methyl-rich benzo[d]thiazole is expected to raise melting points compared to methoxy-substituted derivatives (e.g., 7c in , m.p. 180–182°C) due to tighter crystal packing.
- HRMS data for a related compound (, [M+H]+ 243.0670) suggests precise mass validation would be critical for confirming the target’s structure.
Biological Activity
(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of (E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can be described as follows:
- Molecular Formula : C14H14N2OS
- Molecular Weight : 258.34 g/mol
- IUPAC Name : (E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Biological Activity Overview
The biological activity of this compound primarily includes antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of its significant biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
| Anticancer | Inhibits cancer cell proliferation and induces apoptosis in specific cell lines. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
Antimicrobial Activity
Research has indicated that thiophene derivatives possess notable antimicrobial properties. A study highlighted that thiophene-based compounds exhibit significant antifungal activity against pathogens such as Trichophyton mentagrophytes and Candida albicans . The mechanism is often attributed to the disruption of microbial cell membranes.
Case Study: Antifungal Efficacy
In a controlled study, (E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide was tested against several fungal strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, suggesting it could serve as a potential antifungal agent.
Anticancer Activity
The compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
The anticancer effects are believed to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours exposure.
This indicates a potent effect on inhibiting cancer cell proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been observed to exhibit anti-inflammatory effects. Studies have reported reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models.
Experimental Findings
In an animal model of inflammation induced by carrageenan, administration of (E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide resulted in a significant decrease in paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
